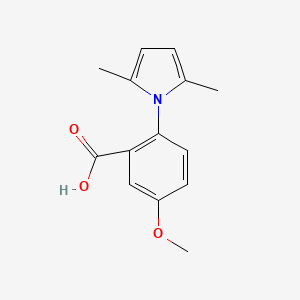

2-(2,5-Dimethyl-pyrrol-1-yl)-5-methoxy-benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

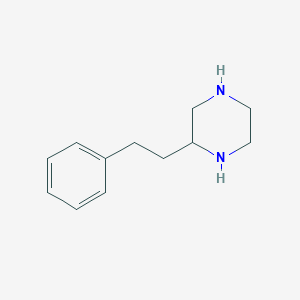

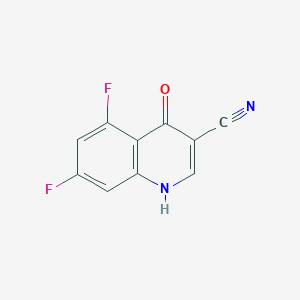

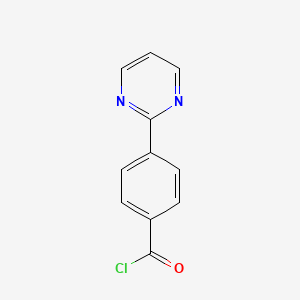

2-(2,5-Dimethyl-pyrrol-1-yl)-5-methoxy-benzoic acid is an organic compound that features a pyrrole ring substituted with two methyl groups and a methoxy group attached to a benzoic acid moiety

Mechanism of Action

Target of Action

Related compounds have been shown to affect monoclonal antibody production in recombinant chinese hamster ovary cells .

Mode of Action

It is known that similar compounds can suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .

Biochemical Pathways

Related compounds have been shown to suppress the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies .

Result of Action

Related compounds have been found to increase monoclonal antibody production .

Biochemical Analysis

Biochemical Properties

2-(2,5-Dimethyl-pyrrol-1-yl)-5-methoxy-benzoic acid plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to act as an antagonist of Eph receptors, reducing ephrin-A1 and -B1 binding to EphAs and EphBs receptors . This interaction inhibits ephrin-A1-dependent EphA2 activation, which is crucial for various cellular processes.

Cellular Effects

This compound affects various types of cells and cellular processes. In Chinese hamster ovary cell cultures, it has been found to suppress cell growth and increase cell-specific glucose uptake rate and intracellular adenosine triphosphate levels during monoclonal antibody production . Additionally, it suppresses galactosylation on monoclonal antibodies, a critical quality attribute of therapeutic monoclonal antibodies .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It acts as a competitive and reversible antagonist of Eph receptors, inhibiting ephrin binding and subsequent receptor activation . This inhibition affects downstream signaling pathways, leading to changes in cellular behavior and function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. For example, its inhibition efficiency on mild steel in an acidic environment decreases with increased immersion time and temperature . This suggests that the compound’s stability and effectiveness may vary under different experimental conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that it acts as an antagonist of Eph receptors in the low micromolar range, reducing ephrin binding and receptor activation . Higher doses may lead to toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It has been shown to inhibit enoyl ACP reductase and dihydrofolate reductase, enzymes involved in fatty acid synthesis and folate metabolism, respectively . These interactions can affect metabolic flux and metabolite levels, influencing cellular metabolism and function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound’s localization and accumulation can affect its activity and function. For example, it has been found to increase monoclonal antibody production in Chinese hamster ovary cell cultures by influencing glucose uptake and adenosine triphosphate levels .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dimethyl-pyrrol-1-yl)-5-methoxy-benzoic acid typically involves the following steps:

Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.

Substitution Reactions: The dimethyl groups are introduced via alkylation reactions using methyl iodide in the presence of a strong base like sodium hydride.

Methoxylation: The methoxy group is introduced through a nucleophilic substitution reaction using methanol and a suitable leaving group.

Coupling with Benzoic Acid: The final step involves coupling the substituted pyrrole with a benzoic acid derivative using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dimethyl-pyrrol-1-yl)-5-methoxy-benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-(2,5-Dimethyl-pyrrol-1-yl)-5-methoxy-benzoic acid has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

Material Science: The compound is studied for its potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

2-(2,5-Dimethyl-pyrrol-1-yl)-benzoic acid: Lacks the methoxy group, which may affect its solubility and reactivity.

2-(2,5-Dimethyl-pyrrol-1-yl)-4-methoxy-benzoic acid: The position of the methoxy group can influence the compound’s electronic properties and biological activity.

2-(2,5-Dimethyl-pyrrol-1-yl)-5-hydroxy-benzoic acid: The hydroxyl group can form hydrogen bonds, potentially altering the compound’s interactions with biological targets.

Uniqueness

2-(2,5-Dimethyl-pyrrol-1-yl)-5-methoxy-benzoic acid is unique due to the specific positioning of its functional groups, which can significantly influence its chemical reactivity and biological activity. The presence of both the methoxy and carboxylic acid groups allows for diverse chemical modifications and interactions with various molecular targets.

Properties

IUPAC Name |

2-(2,5-dimethylpyrrol-1-yl)-5-methoxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c1-9-4-5-10(2)15(9)13-7-6-11(18-3)8-12(13)14(16)17/h4-8H,1-3H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYLODQQNEVVFJU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=C(C=C(C=C2)OC)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Bromo-5-chloro-8-methyl-8H-imidazo-[4,5-d]thiazolo[5,4-b]pyridine](/img/structure/B1321247.png)

![2-Nitro-benzo[B]thiophene-3-carbonitrile](/img/structure/B1321256.png)